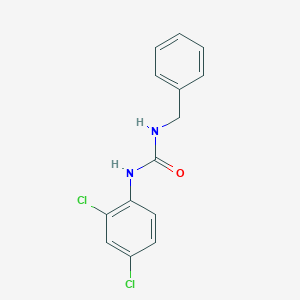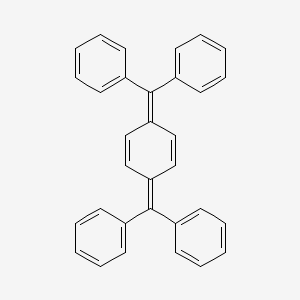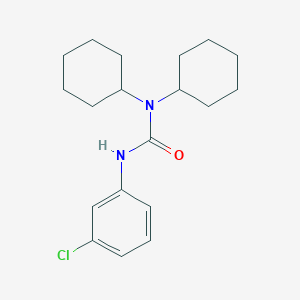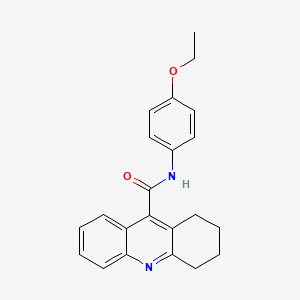
2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ベンジル-2-フェニル-1H-インデン-1,3(2H)-ジオンは、インデン誘導体のクラスに属する有機化合物です。これらの化合物は、ベンゼン環とシクロペンテン環が融合した二環系であるインデンコア構造を特徴としています。インデンコアに結合したベンジル基とフェニル基の存在により、この化合物はユニークであり、さまざまな化学用途で潜在的に有用です。
準備方法
合成経路と反応条件
2-ベンジル-2-フェニル-1H-インデン-1,3(2H)-ジオンの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、フリーデル・クラフツアシル化反応であり、ベンジルクロリドとフェニルアセチルクロリドを、アルミニウムクロリドなどのルイス酸触媒の存在下でインデンと反応させます。この反応は通常無水条件下で行われ、高い収率を得るために、温度と反応時間の慎重な制御が必要です。
工業生産方法
工業環境では、2-ベンジル-2-フェニル-1H-インデン-1,3(2H)-ジオンの生産は、連続フロー反応器を使用した大規模なフリーデル・クラフツアシル化反応を含む場合があります。この方法は、反応パラメータをよりよく制御し、効率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の化合物を高純度で得ます。
化学反応の分析
反応の種類
2-ベンジル-2-フェニル-1H-インデン-1,3(2H)-ジオンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応するケトンやカルボン酸を生成できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用する還元反応は、この化合物をアルコールまたは炭化水素に変換できます。
置換: ベンジル基またはフェニル基で求電子置換反応または求核置換反応が起こり、さまざまな置換誘導体を生成できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
置換: 臭素または塩素を使用したハロゲン化、硝酸と硫酸を使用したニトロ化。
形成された主要な製品
酸化: ベンジルケトンまたはカルボン酸の形成。
還元: ベンジルアルコールまたは炭化水素の形成。
置換: ハロゲン化またはニトロ化誘導体の形成。
科学的研究の応用
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 新しい医薬品の開発のためのリード化合物として検討されています。
産業: 特殊化学薬品や材料の製造に使用されます。
作用機序
2-ベンジル-2-フェニル-1H-インデン-1,3(2H)-ジオンの作用機序は、その特定の用途によって異なります。生物系では、この化合物は酵素や受容体などの分子標的に作用して、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。関与する正確な経路はさまざまであり、さらに調査が必要です。
類似の化合物との比較
類似の化合物
2-ベンジル-1H-インデン-1,3(2H)-ジオン: フェニル基を欠いており、反応性と用途に影響を与える可能性があります。
2-フェニル-1H-インデン-1,3(2H)-ジオン: ベンジル基を欠いており、化学的性質が異なります。
1,3-インダンジオン: 反応性と用途が異なる、より単純なインデン誘導体です。
独自性
2-ベンジル-2-フェニル-1H-インデン-1,3(2H)-ジオンは、ベンジル基とフェニル基の両方が存在するため、その化学的挙動と潜在的な用途に影響を与える可能性があります。これらの基とインデンコア構造の組み合わせにより、さまざまな研究および産業目的のための汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
2-Benzyl-1h-indene-1,3(2h)-dione: Lacks the phenyl group, which may affect its reactivity and applications.
2-Phenyl-1h-indene-1,3(2h)-dione: Lacks the benzyl group, leading to different chemical properties.
1,3-Indandione: A simpler indene derivative with different reactivity and uses.
Uniqueness
2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical behavior and potential applications. The combination of these groups with the indene core structure makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
3838-20-8 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-benzyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C22H16O2/c23-20-18-13-7-8-14-19(18)21(24)22(20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChIキー |
BJJLFJCYGGTXSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961556.png)



![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)
